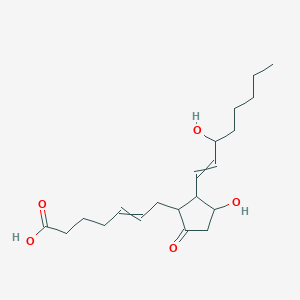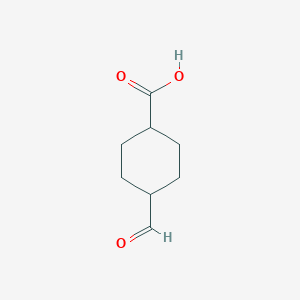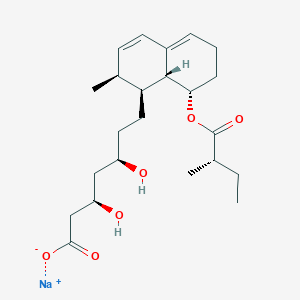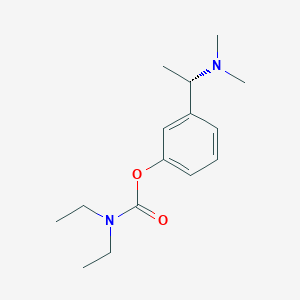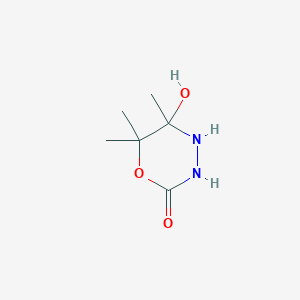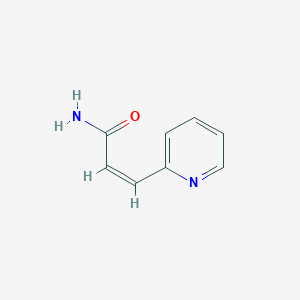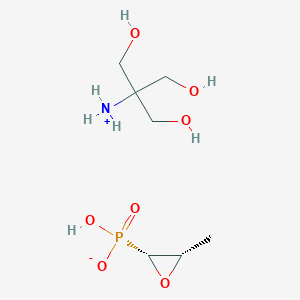
Coenzyme Q8
描述
Coenzyme Q8, also known as ubiquinone-8, is a vital component in the electron transport chain within mitochondria. It plays a crucial role in cellular respiration and energy production by facilitating the transfer of electrons between different complexes in the mitochondrial membrane. This compound is structurally similar to other coenzymes in the ubiquinone family, but it is distinguished by its unique side chain composed of eight isoprenoid units.
作用机制
Target of Action
Coenzyme Q8, also known as CoQ8 or Ubiquinone 8, primarily targets the electron transport chain in the mitochondria of cells . It serves as an electron carrier in aerobic respiration , playing a crucial role in the production of ATP, the primary energy currency of cells .
Mode of Action
CoQ8 interacts with its targets by transferring electrons and protons in respiratory chains that sustain bioenergetics . This electron transfer is vital for the oxidative phosphorylation process, which generates ATP . Additionally, CoQ8 acts as a cofactor in uridine biosynthesis, fatty acid oxidation, and for mitochondrial uncoupling proteins .
Biochemical Pathways
CoQ8 is involved in several biochemical pathways. It is synthesized in the cell through a pathway that requires the aromatic precursor 4-hydroxybenzoic acid and the prenyl side chain . The biosynthesis of CoQ8 has been elucidated in model microorganisms like Escherichia coli . In E. coli, the pathway leading to the biosynthesis of CoQ8 involves several enzymes that catalyze consecutive reactions .
Pharmacokinetics
It is known that coq8 is a highly hydrophobic compound due to its polyprenyl tail , which may influence its bioavailability and distribution within the body.
Result of Action
The action of CoQ8 at the molecular and cellular level results in the production of ATP, supporting cellular energy needs . Additionally, CoQ8 possesses antioxidant properties that protect lipids and lipoproteins from oxidative damage . This antioxidative effect is beneficial in supplementation to patients with various diseases .
Action Environment
The action, efficacy, and stability of CoQ8 can be influenced by various environmental factors. For instance, in E. coli, the content of CoQ8 increased by blocking the menaquinone pathway, co-expressing certain genes, and adding specific substrate precursors to the medium . These strategies suggest that the cellular and external environment can significantly impact the action and production of CoQ8 .
生化分析
Biochemical Properties
Coenzyme Q8 is involved in numerous biochemical reactions. It serves as a conduit for electrons from various pathways to enter the electron transport chain . Additionally, it acts as a cofactor for biosynthetic and catabolic reactions, detoxifies damaging lipid species, and engages in cellular signaling and oxygen sensing . The interaction of this compound with enzymes, proteins, and other biomolecules is crucial for these functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, blocking the menaquinone pathway increased the this compound content, suggesting its role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition and changes in gene expression . It is a remarkably hydrophobic lipid, allowing it to be localized in cellular membranes and interact with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in Escherichia coli, the this compound content increased by blocking the menaquinone pathway, co-expressing dxs-ubiA, and adding sodium pyruvate and parahydroxybenzoic acid to the medium . This suggests that this compound’s stability, degradation, and long-term effects on cellular function can be influenced by various factors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It requires the aromatic precursor 4-hydroxybenzoic acid and the prenyl side chain for its biosynthesis . It interacts with various enzymes and cofactors in these pathways .
Subcellular Localization
This compound is primarily localized in the mitochondria, the most enriched subcellular compartment for this compound . Its activity and function can be influenced by its subcellular localization . Specific information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles is currently limited.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme Q8 typically involves the construction of its quinone core followed by the attachment of the isoprenoid side chain. One common synthetic route includes the condensation of a quinone precursor with an isoprenoid alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Escherichia coli is a commonly used microorganism due to its ability to naturally produce this compound. Genetic engineering strategies, such as the deletion of the menA gene to block the synthesis of menaquinone, have been employed to enhance the yield of this compound in E. coli. Supplementation with substrate precursors like pyruvate and parahydroxybenzoic acid further increases production efficiency .
化学反应分析
Types of Reactions
Coenzyme Q8 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to its quinone form using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound to its hydroquinone form can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the isoprenoid side chain and can be facilitated by nucleophilic reagents under basic conditions.
Major Products
The major products formed from these reactions include the oxidized quinone form, the reduced hydroquinone form, and various substituted derivatives depending on the reagents used.
科学研究应用
Coenzyme Q8 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study electron transfer mechanisms and redox reactions.
Biology: this compound is essential for studying mitochondrial function and energy metabolism.
Medicine: Research on this compound has implications for understanding and treating mitochondrial diseases and conditions related to oxidative stress.
Industry: It is used in the production of dietary supplements and cosmetics due to its antioxidant properties
相似化合物的比较
Coenzyme Q8 is part of the ubiquinone family, which includes other coenzymes such as coenzyme Q9 and coenzyme Q10. These compounds share a similar quinone core but differ in the length of their isoprenoid side chains. This compound is unique due to its specific side chain length, which influences its solubility and function within the mitochondrial membrane. Other similar compounds include:
Coenzyme Q9: Contains nine isoprenoid units.
Coenzyme Q10: Contains ten isoprenoid units and is widely studied for its role in human health and disease.
This compound’s distinct side chain length and its specific role in certain organisms make it a valuable compound for targeted research and industrial applications.
属性
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIZJQGJAJRSU-SGHXUWJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317994 | |
| Record name | Ubiquinone 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2394-68-5 | |
| Record name | Ubiquinone 8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2394-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQA993F7P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of Coq8 in CoQ biosynthesis?
A1: Coq8 is an atypical kinase essential for CoQ biosynthesis in eukaryotes. While its precise biochemical role remains under investigation, studies suggest Coq8 plays a crucial role in stabilizing the CoQ-synthome, a multi-subunit complex responsible for CoQ biosynthesis within the mitochondria [, , , , , ]. This stabilization is likely achieved through its kinase activity, as evidenced by the restoration of Coq polypeptide levels and the accumulation of Q intermediates upon Coq8 overexpression in yeast coq null mutants [, ].
Q2: How does the absence of Coq8 impact CoQ biosynthesis?
A2: Yeast cells lacking functional Coq8 exhibit severe defects in CoQ biosynthesis, leading to respiratory deficiency and an inability to grow on non-fermentable carbon sources [, ]. This deficiency stems from the destabilization and dissociation of the CoQ-synthome, ultimately disrupting the coordinated enzymatic reactions required for CoQ production [, ].
Q3: Is Coq8's kinase activity essential for its function?
A3: Evidence suggests Coq8's kinase activity is crucial for its stabilizing effect on the CoQ-synthome []. Mutations within the conserved kinase motifs of Coq8 disrupt its function and lead to CoQ deficiency, indicating the importance of its kinase activity for proper CoQ biosynthesis [, ].
Q4: How does Coq8 interact with other proteins in the CoQ-synthome?
A4: Research indicates Coq8 physically interacts with Coq6, a flavin-dependent monooxygenase within the CoQ-synthome [, ]. This interaction is thought to be vital for the stability and activity of the complex. Additionally, Coq8's kinase activity is believed to directly phosphorylate several other Coq polypeptides, including Coq3, Coq5, and Coq7, further regulating their function within the complex [, , , ].
Q5: Can human ADCK3, a homolog of yeast Coq8, functionally replace Coq8 in yeast?
A5: Yes, expressing human ADCK3 with a yeast mitochondrial targeting sequence can partially restore CoQ biosynthesis and the phosphorylation of specific Coq polypeptides in yeast abc1/coq8 mutants []. This finding highlights the functional conservation of Coq8 across species and its significance in understanding human CoQ deficiencies.
Q6: What is known about the structure of Coq8?
A6: Coq8 belongs to the ancient UbiB atypical protein kinase family, which includes orthologs in bacteria (UbiB), plants (ABC1), and humans (ADCK3 and ADCK4) []. These proteins share nine highly conserved protein kinase-like motifs, suggesting a conserved mechanism of action []. Further structural characterization, potentially through crystallography or cryo-electron microscopy, is needed to understand the detailed molecular interactions within Coq8 and its interaction with other Coq polypeptides.
Q7: How is Coq8 activity regulated?
A7: Recent studies have revealed that Coq8 possesses ATPase activity that is modulated by specific lipids and small molecules [, , ]. Cardiolipin, a mitochondrial lipid, has been shown to activate Coq8's ATPase activity []. Additionally, phenolic compounds resembling CoQ pathway intermediates can also modulate Coq8 activity [, ]. This suggests a complex regulatory mechanism involving both protein-protein interactions and the sensing of metabolic cues within the mitochondria.
Q8: What are the implications of Coq8 research for human health?
A8: Mutations in COQ8B (ADCK4) are linked to steroid-resistant nephrotic syndrome, a kidney disorder []. Understanding the function of Coq8 and its human homologs is crucial for unraveling the pathogenesis of CoQ deficiency disorders and developing potential therapeutic interventions [, ].
Q9: What are the future directions for Coq8 research?
A9: Future research should focus on further characterizing the structure of Coq8 and its interactions with other Coq polypeptides. Investigating the specific substrates and regulatory mechanisms of Coq8's kinase activity will be essential. Additionally, developing and utilizing chemical tools like the COQ8A inhibitor based on the 4-anilinoquinoline scaffold [] will be invaluable for probing Coq8 function in vivo and exploring its therapeutic potential for CoQ deficiency disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



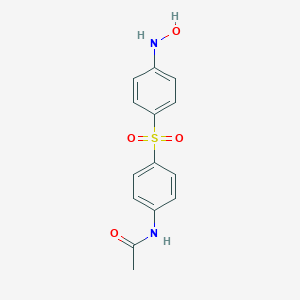
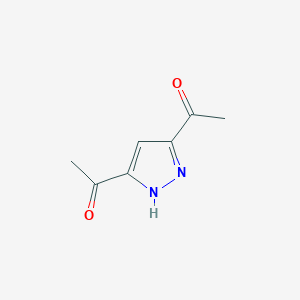
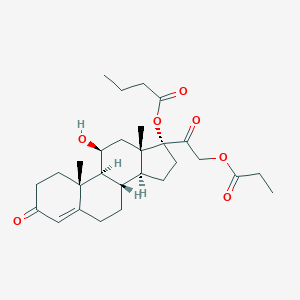

![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
